molecular formula C24H33N3O4 B2547922 6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2309573-37-1

6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2547922
CAS No.: 2309573-37-1
M. Wt: 427.545
InChI Key: XNEPLUUYLFRLMQ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves several steps. One common method includes the reaction of 2-methoxy-4-methylphenol with 2-bromo-1-(tert-butyl)pyridinium bromide in the presence of a base to form an intermediate. This intermediate is then reacted with piperidine and propanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various organic compounds.

    2,6-Di-tert-butyl-4-methoxyphenol: Studied for its potential therapeutic effects.

Uniqueness

6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-16-7-8-19(20(15-16)30-6)31-17(2)23(29)26-13-11-18(12-14-26)27-22(28)10-9-21(25-27)24(3,4)5/h7-10,15,17-18H,11-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEPLUUYLFRLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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